molecular formula C21H18N2O4S2 B2988711 (3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894669-07-9

(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2988711
CAS No.: 894669-07-9
M. Wt: 426.51
InChI Key: WAUDFOFVFAGSGS-UYRXBGFRSA-N
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Description

(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H18N2O4S2 and its molecular weight is 426.51. The purity is usually 95%.
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Properties

IUPAC Name

(3Z)-1-benzyl-3-[(4-methoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-27-17-9-7-16(8-10-17)22-13-19-20(24)21-18(11-12-28-21)23(29(19,25)26)14-15-5-3-2-4-6-15/h2-13,22H,14H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUDFOFVFAGSGS-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Maternal Embryonic Leucine Zipper Kinase (MELK) . MELK is a protein kinase that plays a crucial role in cell cycle progression, embryogenesis, and cancer.

Mode of Action

The compound interacts with MELK by binding to its active site, thereby inhibiting its kinase activity. This inhibition disrupts the normal function of MELK, leading to alterations in cell cycle progression and potentially inducing cell death in cancer cells.

Biochemical Pathways

The inhibition of MELK affects multiple biochemical pathways. Primarily, it disrupts the cell cycle, particularly the transition from G2 to M phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells.

Result of Action

The molecular effect of this compound’s action is the inhibition of MELK activity, leading to disruption of cell cycle progression. On a cellular level, this can result in cell cycle arrest and potentially induce apoptosis in cancer cells.

Biological Activity

The compound (3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thiazine derivative with potential biological activity. This article explores its synthesis, structural characteristics, and biological activities, supported by relevant data and case studies.

Molecular Structure and Properties

The molecular formula of the compound is C18H18N2O3S2C_{18}H_{18}N_2O_3S_2, with a molar mass of approximately 366.47 g/mol. The unique thieno[3,2-c][1,2]thiazin structure suggests diverse pharmacological properties due to the presence of sulfur and nitrogen in its ring system.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the thiazine core.
  • Introduction of the benzyl and methoxyphenyl groups.
  • Final modifications to achieve the desired functional groups.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that related compounds possess varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, a related thiazole derivative demonstrated a minimum inhibitory concentration (MIC) ranging from 50 to 75 μg/mL against these pathogens .

CompoundMIC (μg/mL)Target Organisms
Thiazole Derivative50-75S. aureus, E. coli
Lead Compound150-200Multiple strains

Anticancer Potential

Preliminary studies suggest that thiazine derivatives may inhibit cancer cell proliferation. Molecular docking studies have indicated potential binding affinities to targets involved in cancer progression, although specific data for this compound is limited.

While the exact mechanism of action for This compound is not fully elucidated, it is hypothesized to involve:

  • Interaction with enzyme targets.
  • Disruption of cellular processes through inhibition of key metabolic pathways.

Case Studies

A case study examining a series of thiazine derivatives revealed that structural modifications significantly influenced biological activity. Compounds with hydroxyl substitutions exhibited enhanced antibacterial activity compared to those without such modifications .

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